![molecular formula C18H22N2O4S B2520606 3,4,5-三甲氧基-N-(6-甲基-4,5,6,7-四氢苯并[d]噻唑-2-基)苯甲酰胺 CAS No. 329903-41-5](/img/structure/B2520606.png)

3,4,5-三甲氧基-N-(6-甲基-4,5,6,7-四氢苯并[d]噻唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

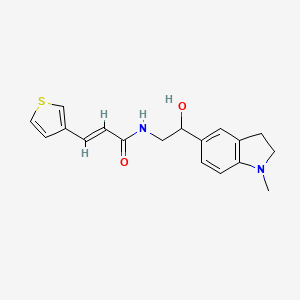

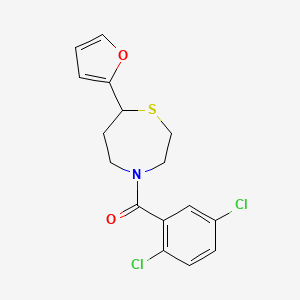

The compound of interest, 3,4,5-trimethoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide, is a structurally complex molecule that appears to be related to various benzamide derivatives with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, these papers discuss similar compounds with benzamide moieties and heterocyclic structures, which are often associated with significant pharmacological properties.

Synthesis Analysis

The synthesis of related benzamide derivatives has been explored in the literature. For instance, a series of Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized using a facile, solvent-free method under microwave irradiation . This suggests that similar methods could potentially be applied to the synthesis of the compound , considering the structural similarities with the thiadiazole and benzamide components.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. In the case of the related compounds, structural characterization was confirmed by various spectroscopic methods, including IR, NMR, and mass spectrometry . These techniques could be employed to analyze the molecular structure of 3,4,5-trimethoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide, ensuring the correct synthesis and identification of the target compound.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be inferred from the synthesis and subsequent reactions they undergo. The related compounds synthesized in the studies were used in further biological evaluations, indicating that they possess reactive sites that interact with biological targets . This implies that the compound of interest may also undergo specific chemical reactions relevant to its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are important for their practical application as drugs. The ADMET properties of the synthesized compounds were predicted computationally, showing good oral drug-like behavior . Similarly, the physical and chemical properties of 3,4,5-trimethoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide would need to be analyzed to assess its potential as a pharmacological agent.

科学研究应用

合成和生物学评估

抗癌活性:一项研究涉及 N-取代苯甲酰胺的设计、合成和评估,以了解其对几种癌细胞系的抗癌活性,与参考药物依托泊苷相比,显示出中等至优异的活性 (Ravinaik 等,2021)。这表明这些化合物在癌症治疗研究中的潜力。

抗菌和抗炎剂:另一项研究合成了从维斯那金酮和凯林酮衍生的新型苯并二呋喃基、三嗪、恶二氮杂卓和噻唑并嘧啶,展示了显著的抗炎和镇痛活性 (Abu‐Hashem 等,2020)。这些化合物为开发抗炎药提供了新途径。

抗菌剂:一项针对 2-氨基苯并[d]噻唑基取代吡唑-5-酮的研究展示了针对金黄色葡萄球菌和枯草芽孢杆菌的有前景的抗菌剂,突出了这些化合物在解决抗生素耐药性方面的潜力 (Palkar 等,2017)。

用于抗癌评估的微波辅助合成:一项研究展示了含噻二唑骨架和苯甲酰胺基团的席夫碱的微波辅助合成,评估了其抗癌活性,一些化合物显示出与阿霉素相当的有前景的结果 (Tiwari 等,2017)。

结构和光物理研究

光物理和热学性质:专注于合成新型苯并咪唑、苯并恶唑和苯并噻唑衍生物的研究筛选了它们的抗菌活性,还研究了它们的光物理和热学性质,表明它们在材料科学中也有潜在的用途 (Padalkar 等,2014)。

胶凝行为和非共价相互作用:一项针对 N-(噻唑-2-基)苯甲酰胺衍生物的研究探讨了它们的胶凝行为,以了解甲基官能度和多种非共价相互作用的作用,这可能对新材料的开发产生影响 (Yadav 和 Ballabh,2020)。

作用机制

Target of Action

The primary targets of 3,4,5-trimethoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide are tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

3,4,5-trimethoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide interacts with its targets, leading to a series of changes. For instance, it inhibits tubulin polymerization, which is essential for cell division . It also down-regulates Extracellular Signal Regulated Kinase 2 (ERK2) protein and inhibits ERKs phosphorylation .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle, thereby halting cell division . The inhibition of ERKs phosphorylation impacts the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival .

Pharmacokinetics

The compound’s bioavailability is likely influenced by its physicochemical properties, such as its molecular weight and lipophilicity .

Result of Action

The action of 3,4,5-trimethoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide results in molecular and cellular effects. It can trigger caspase activation by a possible oxidative mechanism, leading to programmed cell death or apoptosis . It also inhibits cell division by disrupting tubulin polymerization .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,4,5-trimethoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide. For instance, the compound’s stability and activity may be affected by pH, temperature, and the presence of other substances in the environment

属性

IUPAC Name |

3,4,5-trimethoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S/c1-10-5-6-12-15(7-10)25-18(19-12)20-17(21)11-8-13(22-2)16(24-4)14(9-11)23-3/h8-10H,5-7H2,1-4H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCARNGGLDOVSDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-trimethoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2520525.png)

![[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone](/img/structure/B2520536.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2520538.png)

![1-({3-Methyl-2-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane](/img/structure/B2520539.png)

![N-(1-cyanocycloheptyl)-2-{[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]amino}acetamide](/img/structure/B2520544.png)

![(Z)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2520545.png)